molecular formula C7H9FN2O B1478341 3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile CAS No. 2098057-78-2

3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile

Cat. No. B1478341
CAS RN: 2098057-78-2
M. Wt: 156.16 g/mol
InChI Key: ODWXOFYATFBVDP-UHFFFAOYSA-N
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Description

3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile, also known as FMAP, is a synthetic molecule composed of a fluoromethyl group, an azetidin-1-yl group, and a 3-oxopropanenitrile group. It is a unique compound with a wide range of potential applications in the fields of chemical synthesis, drug discovery, and medicinal chemistry. FMAP is a versatile molecule that has been used for the synthesis of a variety of compounds, and its unique structure and properties make it an attractive target for further research and development.

Scientific Research Applications

  • Nickel-mediated Alkyl-Aryl Suzuki Coupling

    • The preparation of aromatic systems featuring oxetan-3-yl and azetidin-3-yl substituents has been efficiently executed using a nickel-mediated alkyl-aryl Suzuki coupling, demonstrating an effective approach to incorporate these modules into aromatic frameworks (Duncton et al., 2008).
  • Minisci Reaction for Heteroaromatic Bases

    • The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases was achieved through a Minisci reaction, a radical addition method. This process demonstrated the utility in incorporating oxetane or azetidine into significant heteroaromatic systems used in drug discovery, exemplified by compounds like gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).
  • Synthesis and Characterization of Schiff’s Bases, Azetidinones, and Thiazolidinones

    • The study involved the synthesis and characterization of compounds like 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, with subsequent evaluation of their antimicrobial activity. The research highlighted the significant potential of these compounds in antimicrobial applications (Mistry et al., 2016).
  • Synthesis of Fluorine-Containing Oxetanes and Azetidines

    • A method was developed for the synthesis of fluoroalkylidene-oxetanes and azetidines from precursors like 3-oxetanone and 3-azetidinone, utilizing fluorosulfones and the Julia–Kocienski reaction. This process opened new avenues for preparing fluorinated four-membered rings with diverse functional groups, showcasing the versatility of these compounds in chemical synthesis (Laporte et al., 2015).

properties

IUPAC Name

3-[3-(fluoromethyl)azetidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c8-3-6-4-10(5-6)7(11)1-2-9/h6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWXOFYATFBVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC#N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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